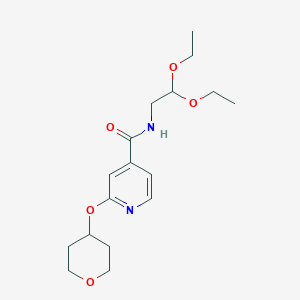

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative characterized by a 2-(oxan-4-yloxy) substituent on the pyridine ring and an N-(2,2-diethoxyethyl) group on the carboxamide nitrogen. The oxan-4-yloxy (tetrahydropyranyloxy) group introduces a cyclic ether moiety, which may enhance metabolic stability and modulate lipophilicity. The diethoxyethyl side chain contributes to solubility and conformational flexibility.

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-3-22-16(23-4-2)12-19-17(20)13-5-8-18-15(11-13)24-14-6-9-21-10-7-14/h5,8,11,14,16H,3-4,6-7,9-10,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWKTMMNDRLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC(=NC=C1)OC2CCOCC2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

Formation of the diethoxyethyl group: This can be achieved by reacting ethyl vinyl ether with an appropriate nucleophile under acidic conditions.

Introduction of the tetrahydropyran-4-yloxy group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.

Coupling with isonicotinamide: The final step involves the coupling of the protected intermediate with isonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the isonicotinamide moiety, potentially converting it to the corresponding amine.

Substitution: The tetrahydropyran-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new ether or thioether derivatives.

Scientific Research Applications

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

- Core Structure : The target compound features a pyridine-4-carboxamide core, whereas compounds 7 and 8 are sulfonamides with a 4-methylbenzenesulfonamide backbone.

- Substituents : The diethoxyethyl group is common, but the aromatic substituents differ. Compound 7 has a 2-hydroxy-3-methoxy-4-methylbenzyl group, while compound 8 includes a benzyloxy group.

Physicochemical Properties :

- Sulfonamides (e.g., compound 8) may exhibit higher polarity due to the sulfonyl group, whereas the target compound’s tetrahydropyranyloxy group likely increases lipophilicity (predicted logP ~2.5–3.5 vs. sulfonamide logP ~1.5–2.5).

Pyrrolidine-2-carboxamides (e.g., Examples 51 and 52 from )

Structural Differences :

- Core : Examples 51 and 52 feature a pyrrolidine-2-carboxamide scaffold, contrasting with the pyridine core of the target compound.

- Functional Groups : The diethoxyethyl group is absent; instead, these compounds include hydroxypyrrolidine and thiazole substituents.

Thiazolidinone-containing Pyridine-4-carboxamides ()

Structural Differences :

- Substituents: discusses pyridine-4-carboxamides with 2-(thiazolidinone) groups, whereas the target compound substitutes this with a tetrahydropyranyloxy group.

3D-QSAR Insights :

- Anti-inflammatory activity (IC₅₀) in thiazolidinone derivatives correlates with electron-withdrawing substituents and steric bulk at the 2-position . The target’s oxan-4-yloxy group, being less polar than thiazolidinone, may reduce solubility but improve membrane permeability.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative effects and other relevant biological activities.

Synthesis

The synthesis of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step chemical reactions that incorporate various functional groups. The detailed synthetic pathway has been documented in patents, which describe the methods used to achieve high yields and purity levels necessary for biological testing .

Antiproliferative Effects

N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity at low micromolar concentrations. The following table summarizes the IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 3.5 | |

| Colon Cancer (HCT116) | 2.8 | |

| Lung Cancer (A549) | 4.1 | |

| Prostate Cancer (PC3) | 3.0 |

These results indicate that N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide possesses strong anticancer properties, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treated cells exhibit increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis . The compound's ability to disrupt the cell cycle at the G1 phase has also been noted, contributing to its effectiveness as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide:

- Study on MCF-7 Cells : In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .

- Combination Therapy : Another study explored the effects of combining N-(2,2-diethoxyethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide with traditional chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.